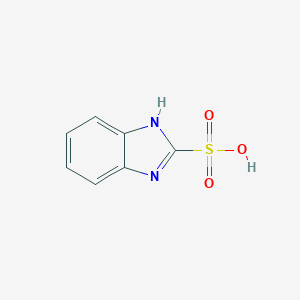

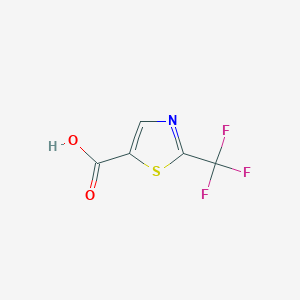

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Übersicht

Beschreibung

The compound "2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid" is a chemical entity that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. This particular compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid function, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step procedures that can include S-alkylation, cyclization, and functional group transformations. For example, a related compound, 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, was synthesized through a process that included S-alkylation, microwave-assisted intramolecular cyclization, hydrolysis, and amidation . Similarly, 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques such as NMR and HRMS. For instance, the structure of triazine ring-containing thiazole derivatives was confirmed by 1H-NMR, 13C-NMR, and HRMS spectra, and the regioselectivity of cyclization was confirmed by single-crystal X-ray diffraction analysis . These techniques could be employed to analyze the molecular structure of 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid, ensuring the correct regiochemistry and confirmation of the desired product.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often influenced by their functional groups. The presence of a carboxylic acid group can lead to reactions such as amidation or esterification, as seen in the synthesis of thiazolo[3,2-b]-1,2,4-triazine derivatives . The trifluoromethyl group could also affect the compound's reactivity, potentially making it a candidate for further functionalization or as a building block in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be determined experimentally. For example, the melting points of 2-amino-1,3-thiazole-4-carboxylic acid derivatives were used to confirm their structures . The presence of a trifluoromethyl group in 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid is likely to influence its physical properties, such as increasing its lipophilicity, which could be relevant for its potential biological applications.

Biological Evaluation

Thiazole derivatives have been evaluated for various biological activities. The novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives exhibited antibacterial and antitubercular activities . Similarly, 2-amino-1,3-thiazole-4-carboxylic acid derivatives showed fungicidal and antiviral activities . These findings suggest that 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid could also be a candidate for biological evaluation, potentially leading to the discovery of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Fungicides

One significant application of 2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is in the synthesis of novel fungicides, such as Thifuzamide. This synthesis involves a multi-step process starting from trifluoro-acetoacetate, leading to the production of Thifuzamide with yields above 55.4%. Thifuzamide has shown efficacy in controlling a range of fungal diseases affecting crops, highlighting the compound's importance in agricultural chemistry and pest management (Liu An-chang, 2012).

Development of Antibacterial Compounds

The intermediate, ethyl-2-(4'-hydroxyphenyl)-4-(trifluromethyl) thiazole-5-carboxylate, derived from 2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, has been used to synthesize novel thiazole compounds with ether structures. These compounds exhibit significant antibacterial activities, particularly against fungi such as Gibberella saubinetii and Pellicularia sasakii. This showcases the compound's role in the development of new antibacterial agents that could address the growing concern of antibiotic resistance (Qiu Li-ga, 2015).

Chemical Synthesis and Biological Evaluation

A comprehensive study involved the design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, demonstrating the versatility of 2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivatives in medicinal chemistry. The library's preparation aimed at developing compounds with potential biological activities, showcasing the compound's utility in drug discovery and development processes (Bridget A. Donohue et al., 2002).

Exploration of Fluorination Techniques

The compound's utility extends to fluorination chemistry, where it has been used to prepare new trifluoromethylated thiazoles and isothiazoles. This application highlights its importance in the synthesis of fluorinated compounds, which are increasingly sought after for their unique chemical properties, including increased stability and lipophilicity, making them valuable in pharmaceuticals and agrochemicals (T. Nickson, 1991).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)4-9-1-2(12-4)3(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPWMBOAMPURLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616330 | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

CAS RN |

1286734-84-6 | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.